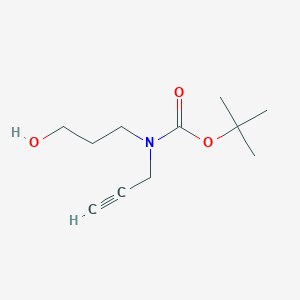
Tert-butyl 3-hydroxypropyl(prop-2-ynyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a hydroxypropyl group, and a prop-2-yn-1-yl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloropropanol and propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
-
Step 1: Formation of tert-butyl N-(3-hydroxypropyl)carbamate
- Reactants: tert-butyl carbamate, 3-chloropropanol
- Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (e.g., 60-80°C)
- Reaction: tert-butyl carbamate reacts with 3-chloropropanol to form tert-butyl N-(3-hydroxypropyl)carbamate.
-
Step 2: Formation of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate
- Reactants: tert-butyl N-(3-hydroxypropyl)carbamate, propargyl bromide
- Conditions: Base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran), temperature (e.g., 0-25°C)
- Reaction: tert-butyl N-(3-hydroxypropyl)carbamate reacts with propargyl bromide to form tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate.
Industrial Production Methods: Industrial production of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding carbonyl compounds.
- Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction:
- The compound can be reduced to form saturated derivatives.
- Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- The propargyl group can undergo nucleophilic substitution reactions to form various derivatives.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products Formed:
- Oxidation of the hydroxypropyl group leads to the formation of aldehydes or ketones.
- Reduction of the compound results in the formation of saturated carbamates.
- Substitution reactions yield a variety of functionalized carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- It is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine:
- Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
- It is investigated for its role in drug delivery systems and prodrug formulations.
Industry:
- The compound is used in the production of specialty chemicals and materials.
- It finds applications in the synthesis of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl and propargyl groups play crucial roles in its reactivity and biological activity.
Molecular Targets and Pathways:
- The compound may interact with enzymes and proteins, leading to inhibition or modulation of their activity.
- It can participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)-N-(prop-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(but-2-yn-1-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-en-1-yl)carbamate
Comparison:
- tert-Butyl N-(3-hydroxypropyl)-N-(prop-2-yn-1-yl)carbamate is unique due to the presence of both hydroxypropyl and propargyl groups, which confer distinct reactivity and biological properties.
- Similar compounds may have variations in the length and saturation of the alkyl chains, leading to differences in their chemical behavior and applications.
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxypropyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H19NO3/c1-5-7-12(8-6-9-13)10(14)15-11(2,3)4/h1,13H,6-9H2,2-4H3 |
InChI Key |
PCFOVOGBWUYJBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCO)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


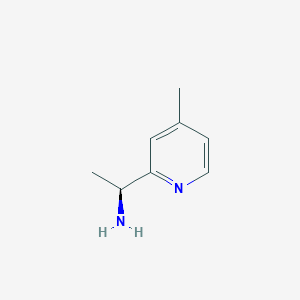
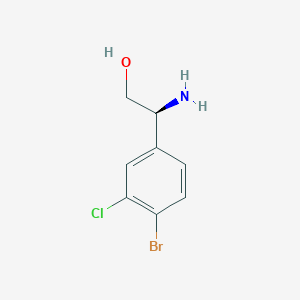
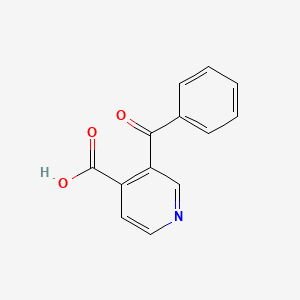
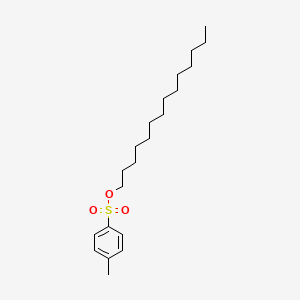
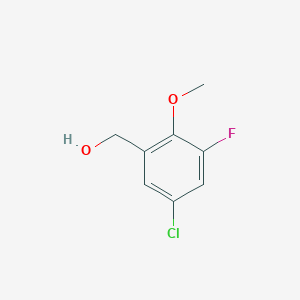
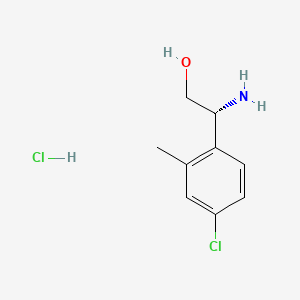
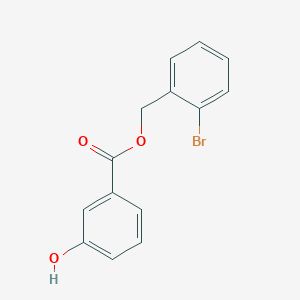
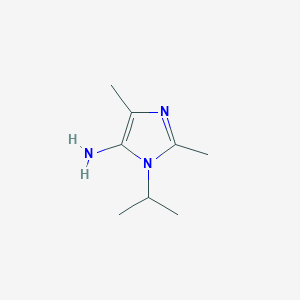
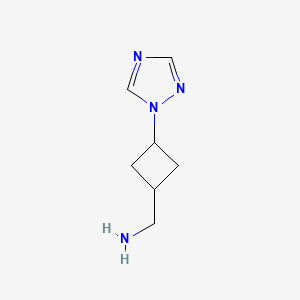
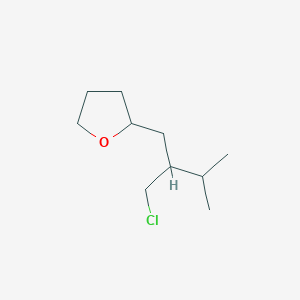
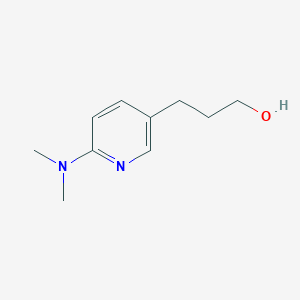
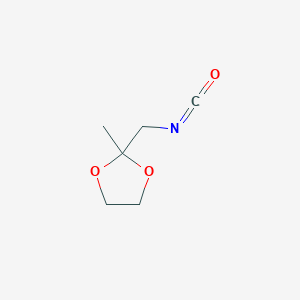
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
